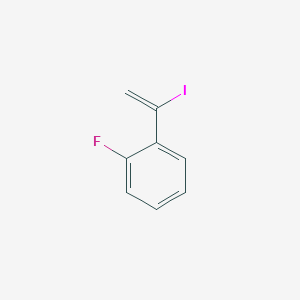

1-Fluoro-2-(1-iodoethenyl)benzene

Beschreibung

Eigenschaften

Molekularformel |

C8H6FI |

|---|---|

Molekulargewicht |

248.04 g/mol |

IUPAC-Name |

1-fluoro-2-(1-iodoethenyl)benzene |

InChI |

InChI=1S/C8H6FI/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H2 |

InChI-Schlüssel |

HECKHWUVHYTHIO-UHFFFAOYSA-N |

Kanonische SMILES |

C=C(C1=CC=CC=C1F)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Iodination of Vinyl-Substituted Fluorobenzenes

One typical method involves the iodination of a vinyl group already attached to a fluorobenzene ring. This can be achieved by halogenation reactions using iodine reagents in the presence of catalysts or activators.

-

- Starting from 1-fluoro-2-vinylbenzene, the vinyl group is iodinated using elemental iodine or iodine monochloride.

- Reaction conditions typically involve mild temperatures (room temperature to 40 °C) and solvents such as dichloromethane or acetonitrile.

- Catalysts or additives like triphenylphosphine or imidazole may be employed to facilitate the iodination and improve selectivity.

-

- Direct and relatively straightforward.

- Avoids multi-step synthesis.

-

- Control over regio- and stereochemistry of the vinyl iodide can be challenging.

- Possible side reactions such as over-iodination or polymerization.

Synthesis via Conversion of Vinyl Alcohols (Enols) or Related Precursors

Another common approach is the transformation of vinyl alcohol derivatives (such as 1-(2-fluorophenyl)ethanol) into the corresponding vinyl iodides.

-

Preparation of 1-(2-fluorophenyl)ethanol:

- Reduction of 2-fluoroacetophenone using sodium borohydride in methanol at low temperature (around 0 °C).

- This step yields the corresponding secondary alcohol with high selectivity.

Conversion of Alcohol to Vinyl Iodide:

- Treatment of the alcohol with iodine in the presence of triphenylphosphine and imidazole in an organic solvent such as dichloromethane.

- The reaction proceeds at room temperature for several hours.

- The mechanism involves activation of the hydroxyl group followed by substitution with iodine, resulting in the vinyl iodide.

Supporting Example from Related Compounds:

Patent CN110498744B describes a similar method for preparing 1-(1-iodoethyl)-3-nitrobenzene from 1-(3-nitrophenyl)ethanol using triphenylphosphine, imidazole, and iodine in dichloromethane at room temperature for 3-4 hours. The crude product is isolated by extraction and concentration.

-

- High regioselectivity due to the defined starting alcohol.

- Mild reaction conditions.

- Scalable and reproducible.

-

- Requires preparation of the alcohol precursor.

- Use of iodine and triphenylphosphine generates waste that needs proper disposal.

Comparative Table of Preparation Methods

| Preparation Method | Starting Material | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Iodination of Vinyl Fluorobenzene | 1-Fluoro-2-vinylbenzene | Iodine or ICl, triphenylphosphine/imidazole, DCM, RT | Simple, direct | Regio- and stereoselectivity issues; side reactions |

| Conversion from Vinyl Alcohol (Enol) | 1-(2-Fluorophenyl)ethanol | Iodine, triphenylphosphine, imidazole, DCM, RT | High selectivity, mild conditions | Requires alcohol precursor; iodine waste |

Research Findings and Practical Considerations

- The conversion from vinyl alcohol is the most documented and reliable method for related compounds, suggesting it is the preferred route for 1-fluoro-2-(1-iodoethenyl)benzene.

- Reaction monitoring by Thin Layer Chromatography (TLC) is recommended to ensure completion.

- Purification is typically achieved by extraction and concentration; further purification by chromatography may be necessary.

- The molar ratios of reagents are critical for optimal yield; for example, a 1:1.5 to 1:2 ratio of alcohol to iodine is common.

- The use of triphenylphosphine and imidazole helps activate the alcohol and stabilize intermediates during iodination.

- Temperature control (room temperature to slightly elevated) avoids decomposition or side reactions.

- The vinyl iodide product is typically sensitive to light and moisture; storage under inert atmosphere and low temperature is advised.

Analyse Chemischer Reaktionen

1-Fluoro-2-(1-iodoethenyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with boronic acids to form diaryl compounds.

Oxidation and Reduction Reactions: Depending on the reagents and conditions, the compound can undergo oxidation or reduction to form different products.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. Major products formed from these reactions include diaryl compounds and other substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-2-(1-iodoethenyl)benzene has several applications in scientific research:

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and other biological activities.

Medicine: Research into its biological activity could lead to the development of new pharmaceuticals.

Industry: The compound can be used in the production of advanced materials and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism by which 1-Fluoro-2-(1-iodoethenyl)benzene exerts its effects depends on the specific reaction or application. In cross-coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed coupling with boronic acids to form new carbon-carbon bonds . The molecular targets and pathways involved in its biological activity are still under investigation, but its structure suggests potential interactions with enzymes and other biological molecules.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic and Chemical Properties

The electronic and reactive behavior of fluorinated benzene derivatives is heavily influenced by substituent identity. A comparison of key substituents is summarized below:

Key Observations :

- Its weak electron-withdrawing nature contrasts with stronger effects from nitro or sulfonyl groups .

- Methoxy Group : Electron-donating substituents (e.g., in CAY10512) increase aromatic ring electron density, favoring electrophilic substitutions or interactions with biological targets like NF-κB .

- Nitro and Sulfonyl Groups : These strongly electron-withdrawing groups reduce ring electron density, directing reactivity toward nucleophilic aromatic substitution or radical-mediated pathways .

Physical Properties

Experimental data for this compound are absent in the evidence, but trends from analogous compounds suggest:

Notable Trends:

- Melting Points : Bulky substituents (e.g., iodoethenyl) may lower melting points compared to smaller groups (e.g., methylsulfonyl) due to reduced crystal lattice energy.

- Solubility : Electron-withdrawing groups (e.g., nitro) enhance solubility in polar aprotic solvents like DMSO, while iodine’s hydrophobicity may limit aqueous solubility .

Q & A

Q. Critical Parameters :

- Solvent : Use polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.

- Temperature : Optimize between 60–80°C to balance reaction rate and side-product formation.

- Catalyst Loading : Pd(PPh₃)₄ (2–5 mol%) with CuI (10 mol%) ensures efficient coupling .

How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

Basic Research Question

1H NMR : Expect signals for aromatic protons (δ 7.1–7.3 ppm, multiplet splitting due to fluorine coupling) and the iodoethenyl group (δ 6.8–7.0 ppm, coupling with fluorine and iodine). 19F NMR shows a distinct singlet at δ -112 to -115 ppm .

13C NMR : The iodoethenyl carbon appears at δ 90–100 ppm, while fluorine deshields adjacent carbons (δ 115–125 ppm) .

Mass Spectrometry : Molecular ion peaks at m/z 246 (C₈H₅FI⁺) with fragmentation patterns confirming the iodoethenyl group .

Validation : Compare data with structurally analogous compounds, such as 1-fluoro-2-(phenylethynyl)benzene, where 1H NMR (CDCl₃) shows δ 7.30–7.23 ppm for aromatic protons and δ 6.94 ppm for ethynyl protons .

What role do electronic effects (fluorine/iodine substituents) play in modulating reactivity for cross-coupling reactions?

Advanced Research Question

- Fluorine : The electron-withdrawing nature of fluorine increases the electrophilicity of the aromatic ring, enhancing oxidative addition in Pd-catalyzed reactions. It also stabilizes intermediates via resonance .

- Iodoethenyl Group : Iodine’s polarizability facilitates transmetalation in cross-coupling, while the ethenyl group enables π-orbital conjugation, improving regioselectivity in cycloadditions .

Case Study : In gold-catalyzed alkynylative cyclization, the iodine atom in 1-fluoro-2-(iodoethynyl)benzene acts as a directing group, enabling selective bond formation with allenoates .

How can computational methods (DFT, MO analysis) predict regioselectivity in reactions involving this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The LUMO of the iodoethenyl group is localized on iodine, favoring nucleophilic attack .

- Mechanistic Insights : Simulate transition states for Sonogashira coupling to predict activation barriers. Fluorine’s electronegativity lowers the energy barrier for Pd insertion into the C–I bond .

Validation : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to refine models .

What are the key challenges in scaling up synthesis, and how can side reactions (e.g., dehalogenation) be mitigated?

Advanced Research Question

Challenges :

Q. Optimization :

- Catalyst Screening : Test Pd nanoparticles or N-heterocyclic carbene (NHC) ligands to reduce side reactions.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track iodine retention during synthesis .

How does the compound’s structure influence its application in materials science (e.g., liquid crystals, conductive polymers)?

Advanced Research Question

- Liquid Crystals : The iodoethenyl group enhances polarizability, enabling mesophase stabilization. Fluorine reduces intermolecular interactions, improving thermal stability .

- Conductive Polymers : The compound serves as a monomer for fluorinated poly(arylene ethynylene)s, where iodine facilitates doping with electron-deficient acceptors .

Case Study : Analogous compounds like 1-fluoro-2-(trifluoromethylsulfonyl)benzene exhibit high dielectric constants, suggesting utility in capacitor materials .

What safety precautions are critical when handling this compound?

Basic Research Question

- Toxicity : Iodine and fluorine derivatives may cause respiratory irritation. Use fume hoods and PPE (gloves, goggles).

- Storage : Store in amber vials at -20°C under inert gas (Ar) to prevent photodegradation and moisture uptake .

- Waste Disposal : Treat iodine-containing waste with NaHSO₃ to reduce elemental iodine before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.